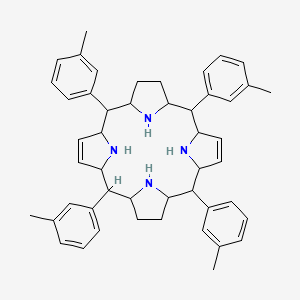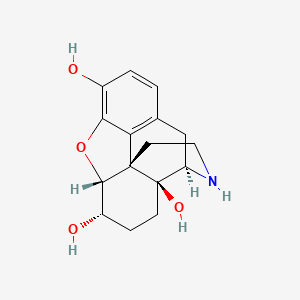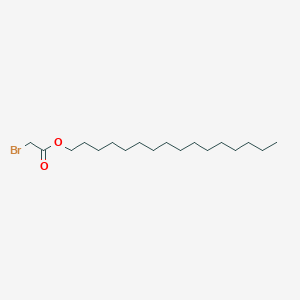
Hexadecyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl bromoacetate, also known as bromoacetic acid hexadecyl ester, is an organic compound with the molecular formula C18H35BrO2. It is a member of the ester family, characterized by the presence of a bromoacetate group attached to a hexadecyl chain. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecyl bromoacetate can be synthesized through the esterification of bromoacetic acid with hexadecanol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid in a solvent like xylene. The reaction mixture is heated to remove water through azeotropic distillation, and the product is purified by extraction with petroleum ether .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation and purification steps to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, leading to the formation of different substituted esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include hexadecyl cyanide, hexadecyl amine, and other substituted esters.
Hydrolysis: The primary products are hexadecanol and bromoacetic acid.
Applications De Recherche Scientifique
Hexadecyl bromoacetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of hexadecyl bromoacetate involves its ability to act as an alkylating agent. The bromoacetate group can react with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity, modify protein function, and disrupt cellular processes . The molecular targets include amino acids with nucleophilic side chains, such as cysteine and lysine residues .
Comparaison Avec Des Composés Similaires
Hexadecyl bromoacetate can be compared with other bromoacetate esters, such as:
Ethyl bromoacetate: Used in organic synthesis and as a reagent in the Reformatsky reaction.
Methyl bromoacetate: Similar to ethyl bromoacetate but with a shorter alkyl chain, used in various chemical reactions.
Dodecyl bromoacetate: Another long-chain bromoacetate ester with applications in surfactant synthesis.
Uniqueness: this compound is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it suitable for applications in surfactant and emulsifier production .
Propriétés
Numéro CAS |
5454-48-8 |
|---|---|
Formule moléculaire |
C18H35BrO2 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
hexadecyl 2-bromoacetate |
InChI |
InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17-19/h2-17H2,1H3 |
Clé InChI |
BTHNTCJTOYZMCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
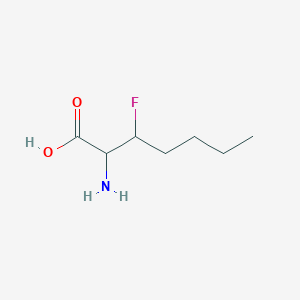
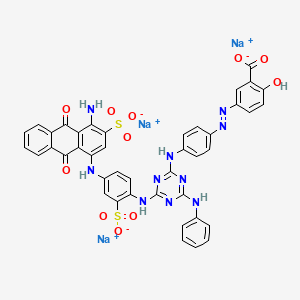

![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)
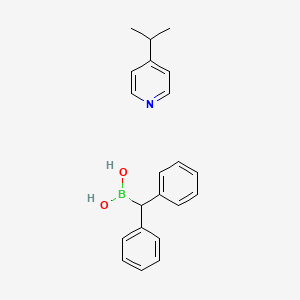


![1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine](/img/structure/B13414507.png)
